Ethyl docosylphosphonochloridate
Description
Ethyl docosylphosphonochloridate (theoretical structure: C₂₂H₄₅ClO₂P) is a hypothesized long-chain organophosphorus compound characterized by a 22-carbon alkyl group (docosyl) esterified to a phosphonochloridate group. While specific data on this compound is absent in available literature, its structural analogs—shorter-chain ethyl phosphonochloridates and dichlorophosphates—are well-documented. These compounds are pivotal in organic synthesis, particularly as intermediates for pesticides, flame retardants, and nerve agent precursors . Their reactivity stems from the electrophilic phosphorus center and labile chloride substituents, enabling nucleophilic substitutions to form phosphonates or thiophosphates .
Properties
CAS No. |
61470-41-5 |
|---|---|
Molecular Formula |
C24H50ClO2P |
Molecular Weight |
437.1 g/mol |
IUPAC Name |
1-[chloro(ethoxy)phosphoryl]docosane |
InChI |
InChI=1S/C24H50ClO2P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-28(25,26)27-4-2/h3-24H2,1-2H3 |
InChI Key |
DFJOLINSZCIQGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCP(=O)(OCC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl docosylphosphonochloridate typically involves the reaction of docosyl alcohol with phosphorus trichloride and ethyl alcohol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction scheme is as follows: [ \text{C22H45OH} + \text{PCl3} + \text{C2H5OH} \rightarrow \text{C24H50ClO2P} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl docosylphosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, it can hydrolyze to form docosylphosphonic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphonates.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted phosphonates can be formed.
Hydrolysis Products: Docosylphosphonic acid and ethanol.
Oxidation Products: Phosphonic acid derivatives.
Scientific Research Applications
Ethyl docosylphosphonochloridate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters.
Biology: Investigated for its potential role in modifying biological molecules and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl docosylphosphonochloridate involves its reactivity with nucleophiles, leading to the formation of substituted phosphonates. The long alkyl chain provides hydrophobic properties, making it useful in modifying the surface properties of materials. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares ethyl phosphorodichloridate (a well-characterized analog) with structurally related compounds, highlighting molecular formulas, CAS numbers, and key properties:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Boiling Point (°C) | Key Structural Features |
|---|---|---|---|---|---|
| Ethyl phosphorodichloridate | 1498-51-7 | C₂H₅Cl₂O₂P | 162.94 | 60–65 | Ethyl ester, phosphoryl dichloride |
| Ethylphosphonyl dichloride | 1066-50-8 | C₂H₅Cl₂O₂P | 162.94 | N/A | Ethylphosphonic acid dichloride |
| Isopropyl ethylphosphonochloridate | 28829-95-0 | C₅H₁₂ClO₂P | 170.57 | N/A | Isopropyl ester, ethyl phosphonochloridate |
| O-Ethyl methanephosphonothionochloridate | 2524-16-5 | C₃H₇ClO₂PS | 170.57 | N/A | Sulfur substitution, methyl/ethyl groups |
Notes:
- Isopropyl ethylphosphonochloridate features a branched ester group, altering steric effects and reactivity compared to linear analogs .
- O-Ethyl methanephosphonothionochloridate incorporates sulfur, enhancing thiophilicity and altering hydrolysis kinetics .
Research Findings and Industrial Relevance
Toxicity and Environmental Impact
Thionochloridates, however, show reduced acute toxicity but persist longer in the environment due to sulfur’s hydrolytic stability .
Regulatory Status
Industrial applications require compliance with the Chemical Weapons Convention (CWC) and regional safety protocols.
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